Comparative Analysis of Substrate Chain Length on Chymosin Kinetics
The catalytic efficiency of chymosin is highly dependent on substrate chain length. Direct head-to-head kinetic studies show that elongation from a pentapeptide to a hexapeptide or octapeptide structure significantly increases the hydrolysis rate. For example, the octapeptide H-Pro-His-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe is hydrolyzed approximately 180 times faster than the pentapeptide H-Leu-Ser-Phe(NO2)-Nle-Leu-OMe, and about 30 times faster than the hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe [1].
| Evidence Dimension | Relative Rate of Hydrolysis (Chymosin) |
|---|---|
| Target Compound Data | Relative rate of hydrolysis (V) for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe (extrapolated as similar to pentapeptide) is set as the baseline: 1.0 |
| Comparator Or Baseline | Hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe: V = 6.0; Octapeptide H-Pro-His-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe: V = 180.0 |
| Quantified Difference | The hexapeptide is 6-fold more active, and the octapeptide is 180-fold more active than the pentapeptide baseline. |
| Conditions | Assay conditions: Chymosin at pH 4.7, substrate concentration 0.1 mM, monitoring at 310 nm [1]. |
Why This Matters
Selecting the pentapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA provides a defined, lower-turnover baseline which is analytically advantageous for precise determination of low enzyme activities or for studying weak inhibitors where a more sensitive substrate would be saturated.
- [1] Raymond, M. N., Bricas, E., & Dumas, B. R. (1979). New chromophoric peptide substrates for chymosin (rennin). Journal of Dairy Science, 62(11), 1719-1725. (Data from Table 1 and text: relative rates of hydrolysis for penta-, hexa-, and octapeptides). View Source
